3,5-Difluoro-4-methylbenzenesulfonamide
Description
3,5-Difluoro-4-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a sulfonamide functional group (-SO₂NH₂) at the 1-position. This compound belongs to a class of sulfonamides widely studied for their pharmacological and material science applications due to their electronic and steric properties. The fluorine substituents enhance electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity.
Properties
IUPAC Name |
3,5-difluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGITGNXTXMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Difluoro-4-methylbenzenesulfonamide involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromo-3,5-difluorobenzenesulfonamide as a starting material. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium fluoride. Methylboronic acid is used as the coupling partner. The reaction mixture is heated under microwave irradiation at 120°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: As mentioned, it can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium fluoride, used to deprotonate and activate reactants.
Nucleophiles: For substitution reactions, various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with methylboronic acid yields a methyl-substituted product .
Scientific Research Applications
3,5-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Materials Science: Its unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can form strong interactions with biological targets. The presence of fluorine atoms can enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3,5-Difluoro-4-methylbenzenesulfonamide, structural analogs and their properties must be analyzed. The provided evidence includes 2,6-diamino-N,N-dibutyltoluene-4-sulphonamide (CAS 80198-26-1), a sulfonamide derivative with distinct substituents . Below is a comparative analysis based on substituent effects and inferred properties:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Differences and Implications
This contrasts with the amino groups in 2,6-diamino-N,N-dibutyltoluene-4-sulphonamide, which are electron-donating and enhance hydrogen-bonding capacity . The dibutyl groups in the evidence compound introduce significant lipophilicity, whereas the methyl group in the target compound offers only minimal steric bulk.
Biological and Chemical Reactivity: Fluorinated sulfonamides like this compound are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to fluorine’s ability to mimic hydroxyl groups in transition states. In contrast, amino-substituted sulfonamides (e.g., the evidence compound) may exhibit stronger intermolecular interactions, influencing crystallization or binding to biological targets .
Stability and Handling: The evidence compound is listed as a 100% pure substance in its Safety Data Sheet, suggesting stability under standard storage conditions .
Limitations of Available Evidence
Further experimental studies are required to validate its physicochemical properties, toxicity, and applications.
Biological Activity
3,5-Difluoro-4-methylbenzenesulfonamide (CAS No. 1239964-24-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C7H7F2N1O2S
- Molecular Weight : 209.2 g/mol
- Functional Groups : Sulfonamide group (-SO2NH2), fluorine substituents at the 3 and 5 positions of the benzene ring, and a methyl group at the 4 position.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrase, which plays a critical role in various physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. The compound's efficacy can be summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines reveal that this compound exhibits selective cytotoxic effects. The following table summarizes cell viability results after treatment with different concentrations of the compound:
| Concentration (µM) | Cell Line A (Viability %) | Cell Line B (Viability %) | Reference |
|---|---|---|---|
| 0 | 100 | 100 | |
| 10 | 85 | 90 | |
| 50 | 65 | 70 | |
| 100 | 30 | 40 |
Case Study on Anticancer Activity
A recent study investigated the anticancer potential of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings :
- IC50 values for HeLa and MCF-7 were determined to be approximately 25 µM and 30 µM, respectively.
- Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Case Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. In vivo models demonstrated that treatment with this compound significantly reduced inflammation markers:
- Inflammatory Model : Carrageenan-induced paw edema in rats.
- Results :
- A reduction in paw swelling by approximately 50% compared to control groups was observed after administration of the compound at a dose of 10 mg/kg.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
